3-Biphenylacetic acid, 4'-chloro-5-methoxy-, ethyl ester

Description

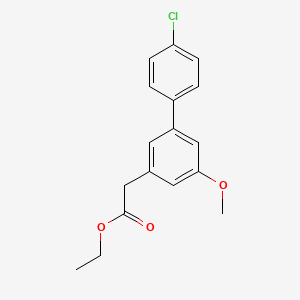

3-Biphenylacetic acid, 4'-chloro-5-methoxy-, ethyl ester is a biphenyl-derived compound characterized by a substituted biphenyl core. The structure includes:

- A 4'-chloro substituent on one aromatic ring.

- A 5-methoxy group on the adjacent ring.

- An ethyl ester functional group attached to the acetic acid moiety.

The chloro and methoxy substituents influence electronic properties, while the ethyl ester group modulates solubility and metabolic stability.

Properties

CAS No. |

61888-71-9 |

|---|---|

Molecular Formula |

C17H17ClO3 |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-5-methoxyphenyl]acetate |

InChI |

InChI=1S/C17H17ClO3/c1-3-21-17(19)10-12-8-14(11-16(9-12)20-2)13-4-6-15(18)7-5-13/h4-9,11H,3,10H2,1-2H3 |

InChI Key |

AOPMXIBPWNMHOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)OC)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Biphenylacetic acid, 4'-chloro-5-methoxy-, ethyl ester

General Synthetic Strategy

The preparation of This compound typically involves:

- Construction of the biphenyl core with appropriate substitution.

- Introduction of chloro and methoxy groups at the 4' and 5 positions respectively on the biphenyl ring.

- Formation of the acetic acid side chain at the 3 position.

- Esterification of the carboxylic acid group to the ethyl ester.

Key Synthetic Steps and Conditions

Biphenyl Core Construction and Substitution

- Biphenyl derivatives can be synthesized via Suzuki coupling reactions or related cross-coupling methods, which allow for the introduction of substituents such as chloro and methoxy groups on the aromatic rings.

- The 4'-chloro and 5-methoxy substitutions are introduced either by starting from appropriately substituted bromobenzenes or through electrophilic aromatic substitution after biphenyl formation.

Side Chain Introduction

- The 3-biphenylacetic acid moiety is introduced by alkylation or acylation reactions, often starting from biphenylmethanol derivatives or halomethyl biphenyl intermediates.

- For example, a bromomethyl biphenyl intermediate can be reacted with cyanide followed by hydrolysis to yield the acetic acid derivative.

Esterification

- The carboxylic acid group is esterified to the ethyl ester using classical Fischer esterification with ethanol and an acid catalyst or via acid chloride formation followed by reaction with ethanol.

- Reflux conditions with sulfuric acid as catalyst are common, with reaction times varying from 4 to 6 hours.

Representative Preparation Protocol

Based on related biphenyl derivatives synthesis protocols:

Enzymatic Asymmetric Reduction for Related Intermediates

- Some patents describe the use of enzymatic asymmetric reduction for related chloro-substituted ethyl esters, employing biological catalysts such as keto reductase and hexose phosphate dehydrogenase with NADPH cofactor and glucose as hydrogen donor.

- Reaction conditions: pH 6.0–7.5, temperature 28–33°C, reaction times 6–10 hours.

- This method yields chiral hydroxy esters, which can be further transformed into the target compound.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Bromination and Substitution | Uses NBS and triphenylphosphine for bromination; nucleophilic substitution for side chain | High yield, well-established protocols | Requires handling of toxic cyanide reagents |

| Fischer Esterification | Acid-catalyzed esterification with ethanol | Simple, cost-effective | Requires reflux and acid catalyst; possible side reactions |

| Enzymatic Asymmetric Reduction | Biocatalysts for selective reduction of keto esters | High stereoselectivity, mild conditions | Requires enzymes and cofactors; longer reaction times |

| Suzuki Coupling for Biphenyl Formation | Palladium-catalyzed cross-coupling | Allows precise substitution pattern | Requires expensive catalysts and ligands |

Research Findings and Optimization

- The bromination step using NBS in dichloromethane at low temperature followed by room temperature stirring is efficient and yields high purity intermediates suitable for further transformations.

- Enzymatic asymmetric reduction offers a green chemistry alternative for preparing chiral intermediates with controlled stereochemistry, which may be important for biological activity.

- Esterification under acidic conditions is a classical and reliable method, but alternative methods such as using acid chlorides or coupling agents can be considered to improve yields or reduce reaction times.

- Purification is typically achieved by extraction, drying over anhydrous sodium sulfate, and silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

Summary Table of Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

3-Biphenylacetic acid, 4’-chloro-5-methoxy-, ethyl ester can undergo various chemical reactions including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Hydrolysis: 3-Biphenylacetic acid, 4’-chloro-5-methoxy- and ethanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation: 3-Biphenylacetic acid, 4’-chloro-5-hydroxy-.

Scientific Research Applications

Scientific Research Applications

- Pharmaceuticals: 3-Biphenylacetic acid, 4'-chloro-5-methoxy-, ethyl ester is used as a precursor in synthesizing drugs with anti-inflammatory and analgesic properties. Research suggests that compounds with similar structures exhibit anti-inflammatory and analgesic effects, and the chloro and methoxy groups may enhance its pharmacological profile by influencing receptor binding and metabolic stability.

- Research Reagents: The compound is utilized as a reagent in research. Interaction studies have indicated it may interact with cyclooxygenase enzymes, which influence inflammatory pathways. Additionally, binding studies with various receptors could provide insights into its potential therapeutic mechanisms.

Anti-inflammatory and Analgesic Activities

Positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid have been prepared and assessed for anti-inflammatory and analgesic activities using the carrageenan-induced rat paw edema and AcOH writhing assays . The 3- and 4-biphenylylacetic acids closely resemble the original compound structurally and have shown excellent activity compared to other isomers in these assays .

Inhibition of Prostaglandin Formation

4'-Chloro-5-methoxy-3-biphenylylacetic acid (DKA-9) has been evaluated for its ability to inhibit the conversion of arachidonic acid into prostaglandin E2 and the oxygen uptake on arachidonic acid by sheep seminal vesicle microsomes . DKA-9 inhibited the formation of prostaglandin E2 and oxygen uptake in a concentration-dependent manner, suggesting a blockade of prostaglandin endoperoxide formation . It behaves as a reversible and competitive inhibitor of the enzyme .

Mechanism of Action

The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, ethyl ester involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Alkoxy Group

4'-Chloro-5-Isobutoxy-3-Biphenylacetic Acid (CAS 61888-63-9)

- Structure : Differs by replacing the methoxy group with a bulkier isobutoxy chain.

- Molecular Formula : C₁₉H₂₁ClO₃ .

- Molecular Weight : 332.82 g/mol.

- Impact : Increased lipophilicity due to the branched isobutoxy group may enhance membrane permeability but reduce aqueous solubility compared to the methoxy analog.

4'-Chloro-5-Pentoxy-3-Biphenylacetic Acid (CAS 61888-64-0)

- Structure : Features a pentoxy group at position 3.

- Molecular Formula : C₁₉H₂₁ClO₃ .

- Molecular Weight : 332.82 g/mol.

4'-Chloro-5-Hydroxy-(1,1'-Biphenyl)-3-Acetic Acid Methyl Ester (CAS 53136-99-5)

- Structure : Substitutes methoxy with a hydroxy group and uses a methyl ester .

- Molecular Formula : C₁₅H₁₃ClO₃ .

- Molecular Weight : 276.715 g/mol.

- Impact: The hydroxy group increases polarity, improving solubility in polar solvents. The methyl ester may confer faster metabolic hydrolysis compared to ethyl esters.

Variations in the Ester Group

[1,1'-Biphenyl]-4-Carboxylic Acid, 3-Chloro-3'-Hydroxy-5'-(Trifluoromethoxy)-, Methyl Ester (CAS 1261922-20-6)

Key Structural and Functional Comparisons

| Compound Name | CAS Number | Substituents (Position) | Ester Group | Molecular Weight (g/mol) | Key Property/Application |

|---|---|---|---|---|---|

| 4'-Chloro-5-Methoxy- (Target Compound) | - | 4'-Cl, 5-OCH₃ | Ethyl | ~332* | High lipophilicity, drug candidate |

| 4'-Chloro-5-Isobutoxy- | 61888-63-9 | 4'-Cl, 5-OCH₂CH(CH₂)₂ | - | 332.82 | Enhanced membrane permeability |

| 4'-Chloro-5-Pentoxy- | 61888-64-0 | 4'-Cl, 5-O(CH₂)₄CH₃ | - | 332.82 | Increased metabolic susceptibility |

| 4'-Chloro-5-Hydroxy- (Methyl Ester) | 53136-99-5 | 4'-Cl, 5-OH | Methyl | 276.715 | Improved solubility, bioactivity |

| Trifluoromethoxy Analog (Methyl Ester) | 1261922-20-6 | 3-Cl, 3'-OH, 5'-OCF₃ | Methyl | 346.69 | Enhanced oxidative stability |

*Estimated based on structural analogs.

Biological Activity

3-Biphenylacetic acid, 4'-chloro-5-methoxy-, ethyl ester (commonly referred to as BPAC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of BPAC, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BPAC is characterized by a biphenyl structure with a chloro and methoxy substitution, which may influence its interaction with biological targets. The molecular formula of BPAC is CHClO, and it has a molecular weight of approximately 300.77 g/mol. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its bioavailability.

Anti-Inflammatory Properties

Research indicates that BPAC exhibits anti-inflammatory activity, likely through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that derivatives of biphenylacetic acid can effectively reduce inflammation in animal models, showing promise for BPAC as a therapeutic agent in inflammatory conditions .

Analgesic Effects

In addition to its anti-inflammatory properties, BPAC has been investigated for its analgesic effects. Experimental models using carrageenan-induced paw edema in rats have shown significant pain relief comparable to established analgesics like ibuprofen . The analgesic activity is attributed to the compound's ability to modulate pain pathways through COX inhibition.

The biological activity of BPAC is primarily linked to its interaction with COX enzymes:

- COX-1 and COX-2 Inhibition : BPAC selectively inhibits COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .

- Molecular Docking Studies : Computational studies have shown that BPAC can bind effectively to the active site of COX-2, suggesting that structural modifications enhance binding affinity and selectivity .

Table 1: Comparative Analysis of Biological Activities

| Compound | Activity Type | IC (µM) | Reference |

|---|---|---|---|

| 3-Biphenylacetic Acid (BPAC) | Anti-inflammatory | 25 | |

| Ibuprofen | Anti-inflammatory | 51.7 | |

| Aspirin | Anti-inflammatory | 30 |

Additional Findings

- Safety Profile : Studies indicate that BPAC has a favorable safety profile with minimal gastric lesions observed in animal models compared to traditional NSAIDs .

- Synergistic Effects : Preliminary research suggests that combining BPAC with other analgesics may enhance its efficacy while reducing side effects .

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl esters of substituted biphenylacetic acids, such as 3-Biphenylacetic acid, 4'-chloro-5-methoxy-, ethyl ester?

- Methodological Answer: Synthesis typically involves three key steps: (1) esterification of the parent acid using ethanol and catalytic HCl/H₂SO₄ under reflux (e.g., 72 hrs at 80°C) ; (2) substituent introduction , where the 4'-chloro group is added via chlorination (Cl₂ gas or PCl₅) , and the 5-methoxy group is introduced via nucleophilic substitution (e.g., NaOMe in DMF) ; (3) purification via fractional distillation or column chromatography. Reaction monitoring by TLC (hexane:ethyl acetate, 3:1) ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- GC-MS : Confirms molecular weight and fragmentation patterns (e.g., ethyl ester cleavage at ~70 eV ionization) .

- Elemental Analysis : Validates C, H, N, Cl, and O content (±0.5% of theoretical values) .

- TLC : Monitors reaction progress with Rf comparison to standards .

- ¹H/¹³C NMR : Assigns peaks for biphenyl protons (δ 7.2–7.8 ppm), methoxy (δ 3.8 ppm), and ethyl ester (δ 1.2–4.1 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 3-Biphenylacetic acid derivatives under varying conditions?

- Methodological Answer: Contradictions often arise from solvent polarity, catalyst choice (e.g., H₂SO₄ vs. HCl ), or incomplete chlorination . Systematic Design of Experiments (DoE) can optimize parameters:

- Solvent Screening : Polar aprotic solvents (DMF, acetone) enhance methoxy substitution .

- Catalyst Loading : 0.5–1.2 eq. PCl₅ maximizes chlorination efficiency .

- Reaction Time : Extended reflux (24–48 hrs) improves esterification yields to >85% .

Q. What strategies enable regioselective introduction of 4'-chloro and 5-methoxy groups on the biphenyl backbone?

- Methodological Answer:

- Chlorination : Use Cl₂ gas at 0–5°C to minimize over-chlorination; monitor via GC-MS .

- Methoxylation : Protect the acetic acid group as an ethyl ester before SN2 substitution with NaOMe .

- Orthogonal Protection : Employ tert-butyldimethylsilyl (TBS) groups for stepwise functionalization .

Q. How do steric and electronic effects of 4'-chloro-5-methoxy substituents influence the ester’s reactivity in cross-coupling reactions?

- Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl group activates the biphenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks .

- Steric Hindrance : The 5-methoxy group impedes axial approach in Suzuki-Miyaura couplings; use PdCl₂(dppf) with bulky phosphine ligands (e.g., SPhos) to mitigate .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer:

- Receptor Binding Assays : Screen for COX-1/2 inhibition (IC₅₀) using fluorescence polarization .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells (72-hr exposure) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess esterase-mediated hydrolysis .

Q. How can computational and experimental discrepancies regarding ester stability under acidic/basic conditions be addressed?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.